Home > Products > Screening Compounds P134670 > Pomalidomide-C5-Dovitinib
Pomalidomide-C5-Dovitinib -

Pomalidomide-C5-Dovitinib

Catalog Number: EVT-12547969
CAS Number:
Molecular Formula: C39H38FN9O6
Molecular Weight: 747.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-C5-Dovitinib is a novel compound that combines the pharmacological properties of pomalidomide, an immunomodulatory drug, with Dovitinib, a selective inhibitor of multiple receptor tyrosine kinases. This hybrid compound aims to enhance therapeutic efficacy in treating various malignancies, particularly in patients with relapsed or refractory cancers. The integration of these two agents is designed to leverage the immunomodulatory effects of pomalidomide alongside the targeted inhibition of Dovitinib.

Source

Pomalidomide is derived from thalidomide and has been developed for use in multiple myeloma and other hematological malignancies. Dovitinib, on the other hand, was designed as an oral agent targeting several kinases involved in cancer progression. The combination of these compounds has been explored in various studies to assess its potential benefits over monotherapy.

Classification

Pomalidomide-C5-Dovitinib can be classified as an anticancer agent due to its dual mechanism of action, which includes immunomodulation and targeted therapy. It falls under the category of small molecule inhibitors and is primarily researched for its application in oncology.

Synthesis Analysis

The synthesis of Pomalidomide-C5-Dovitinib involves several key steps that integrate the structural components of both pomalidomide and Dovitinib.

Methods and Technical Details

  1. Initial Synthesis of Pomalidomide:
    • Pomalidomide can be synthesized through acylation reactions involving 3-nitrophthalic anhydride and L-isoglutamine, followed by hydrogenation to reduce nitro groups to amino groups .
    • The reaction conditions typically involve heating at 80-120°C for several hours, followed by purification steps to isolate the final product.
  2. Synthesis of Dovitinib:
    • Dovitinib synthesis generally includes a series of alkylation and esterification reactions that form the core structure necessary for its kinase inhibition properties.
    • The final assembly often involves coupling intermediates with specific ligands that enhance selectivity towards target kinases.
  3. Coupling of Pomalidomide and Dovitinib:
    • The final step involves chemically linking the two compounds through a suitable linker that maintains the functional integrity of both moieties. This may involve using coupling agents or specific catalysts to facilitate the formation of stable bonds.
Molecular Structure Analysis

Structure and Data

Pomalidomide-C5-Dovitinib features a complex molecular structure that incorporates elements from both parent compounds.

  • Molecular Formula: C46H48N10O6
  • Molecular Weight: Approximately 814.94 g/mol
  • InChI Key: NMZXAPUYEVNTCV-UHFFFAOYSA-N

The structure is characterized by a central core that allows for interaction with biological targets, while functional groups are strategically placed to enhance solubility and bioavailability.

Chemical Reactions Analysis

Reactions and Technical Details

Pomalidomide-C5-Dovitinib undergoes various chemical reactions during its synthesis and metabolism:

  1. Acylation Reactions: Involving the introduction of acyl groups to form amides.
  2. Hydrogenation Reactions: Used to convert nitro groups into amino groups.
  3. Substitution Reactions: Commonly occur during the formation of linkers between pomalidomide and Dovitinib.

These reactions are crucial for ensuring that the compound retains its intended biological activity while achieving high purity and yield during synthesis.

Mechanism of Action

Process and Data

The mechanism by which Pomalidomide-C5-Dovitinib operates involves:

  1. Immunomodulatory Effects: Pomalidomide enhances immune response against tumor cells by modulating cytokine production and promoting T-cell activation.
  2. Tyrosine Kinase Inhibition: Dovitinib inhibits multiple receptor tyrosine kinases, disrupting signaling pathways critical for tumor growth and survival.

This dual action not only targets cancer cells directly but also helps in reactivating immune surveillance mechanisms against tumors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Activity may vary with pH changes due to protonation states affecting solubility and binding interactions.

Relevant data from studies indicate that modifications in physical properties can significantly influence therapeutic efficacy.

Applications

Scientific Uses

Pomalidomide-C5-Dovitinib has potential applications in:

The ongoing research into this compound reflects its promise as a multifaceted therapeutic agent in oncology.

Properties

Product Name

Pomalidomide-C5-Dovitinib

IUPAC Name

4-[[6-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]-6-oxohexyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C39H38FN9O6

Molecular Weight

747.8 g/mol

InChI

InChI=1S/C39H38FN9O6/c40-23-7-5-9-26-32(23)34(41)33(37(53)45-26)35-43-24-12-11-21(20-27(24)44-35)47-16-18-48(19-17-47)30(51)10-2-1-3-15-42-25-8-4-6-22-31(25)39(55)49(38(22)54)28-13-14-29(50)46-36(28)52/h4-9,11-12,20,28,42H,1-3,10,13-19H2,(H,43,44)(H3,41,45,53)(H,46,50,52)

InChI Key

LOZMISVXTOAAHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCC(=O)N4CCN(CC4)C5=CC6=C(C=C5)N=C(N6)C7=C(C8=C(C=CC=C8F)NC7=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.